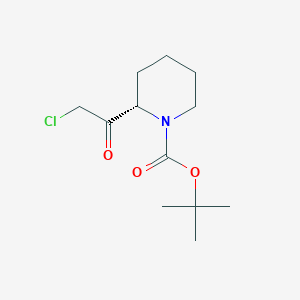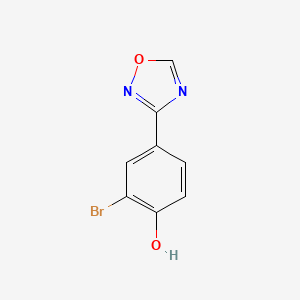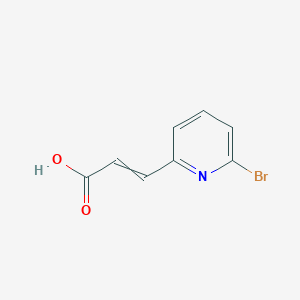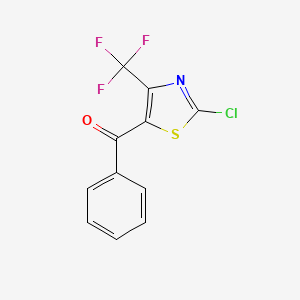
tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester and a chloroacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloroacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, chloroacetyl chloride.
Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control.
Procedure: The piperidine is first reacted with tert-butyl chloroformate to form the tert-butyl ester. Subsequently, chloroacetyl chloride is added to introduce the chloroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Hydrolysis: Acidic or basic conditions, water or aqueous solvents, controlled temperature.
Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: Carboxylic acid derivatives.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
Tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
相似化合物的比较
Similar Compounds
Tert-butyl (2S)-2-(2-bromoacetyl)piperidine-1-carboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl.
Tert-butyl (2S)-2-(2-fluoroacetyl)piperidine-1-carboxylate: Contains a fluoroacetyl group.
Tert-butyl (2S)-2-(2-iodoacetyl)piperidine-1-carboxylate: Features an iodoacetyl group.
Uniqueness
Tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The chloroacetyl group can participate in specific substitution reactions that may not be as feasible with other halogenated derivatives.
属性
分子式 |
C12H20ClNO3 |
|---|---|
分子量 |
261.74 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20ClNO3/c1-12(2,3)17-11(16)14-7-5-4-6-9(14)10(15)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI 键 |
OLKZBAFBHRIJEV-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)CCl |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)



![4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B12445961.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12445967.png)
![(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12445981.png)


![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446005.png)
![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)



